molecular formula C18H24N4O3S2 B2865321 N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1286728-58-2

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Katalognummer: B2865321
CAS-Nummer: 1286728-58-2
Molekulargewicht: 408.54
InChI-Schlüssel: MSUQBWADECAMAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a methylsulfonyl group at the 6-position. This heterocyclic scaffold is linked to a piperazine ring, which is further functionalized with a cyclopentyl carboxamide group.

Eigenschaften

IUPAC Name

N-cyclopentyl-4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-27(24,25)14-6-7-15-16(12-14)26-18(20-15)22-10-8-21(9-11-22)17(23)19-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUQBWADECAMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article consolidates findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C21H23N3O5S3C_{21}H_{23}N_{3}O_{5}S_{3} with a molecular weight of 493.6 g/mol. It features a piperazine ring, a benzo[d]thiazole moiety, and a methylsulfonyl group, contributing to its unique biological properties .

Target Interactions

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide primarily interacts with several biological targets:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors (D4R), which are implicated in various neuropsychiatric disorders .
  • Acetylcholinesterase (AChE) : It demonstrates significant inhibition of AChE, which is crucial for neurotransmitter regulation in the nervous system .
  • Mps1 Kinase : The compound has been shown to inhibit Mps1 kinase activity, which plays a vital role in the mitotic checkpoint during cell division .

Antitumor Effects

Research indicates that N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide has potential antitumor properties. In cellular assays, it inhibited tumor cell proliferation and induced apoptosis through the modulation of mitotic checkpoints .

Table 1: Antitumor Activity Overview

Study ReferenceCell Line TestedIC50 (µM)Mechanism
HeLa15Mps1 inhibition
A54925Apoptosis induction

Neuroprotective Effects

The compound also exhibits neuroprotective properties. In SH-SY5Y neuroblastoma cells, it reduced H2O2-induced cytotoxicity and preserved cell viability. This effect is attributed to its ability to inhibit AChE and mitigate oxidative stress .

Table 2: Neuroprotective Activity Results

Study ReferenceTreatment Concentration (µM)Cell Viability (%)
1085
2090

Case Study 1: Antitumor Efficacy in Xenograft Models

In a study involving xenograft models of human tumors, administration of N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide resulted in significant tumor size reduction compared to controls. The study highlighted the compound's capacity to inhibit tumor growth through its action on Mps1 kinase, leading to disrupted mitotic processes .

Case Study 2: Cognitive Enhancement in Animal Models

In rodent models subjected to scopolamine-induced memory deficits, treatment with the compound significantly improved cognitive functions and spatial memory performance. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide has favorable absorption and distribution profiles. Toxicological assessments reveal low toxicity levels at therapeutic doses, making it a promising candidate for further development in clinical settings .

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Structure : Features a piperazine ring in a chair conformation, substituted with an ethyl group and a 4-chlorophenyl carboxamide.
  • Key Differences : Lacks the benzothiazole core and methylsulfonyl group present in the target compound. The chlorophenyl substituent may enhance lipophilicity compared to the cyclopentyl group.
  • Relevance : Demonstrates the conformational stability of piperazine-carboxamides, a trait likely shared with the target compound .

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides ()

  • Structure : Contains a trifluoromethylbenzoyl hydrazine linked to a piperazine-carboxamide.
  • Key Differences : The trifluoromethyl group provides strong electron-withdrawing effects, differing from the methylsulfonyl-benzothiazole system. Hydrazine linkages are absent in the target compound.
  • Activity : Exhibits multitarget biological activity, suggesting that the target compound’s piperazine-benzothiazole scaffold may also support diverse interactions .

Benzothiazole Derivatives

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

  • Structure : Benzothiazole linked to a piperazine via an acetamide bridge.
  • Key Differences : The acetamide spacer and methylpiperazine group contrast with the direct piperazine-carboxamide linkage in the target compound.
  • Synthesis : Prepared via a coupling reaction between chloroacetamide and methylpiperazine, highlighting a route that could be adapted for synthesizing the target compound .

(E)-2-((1-(6-((Fluoro/Chloro)benzyloxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarboximidamides ()

  • Structure : Benzothiazole substituted with fluorinated or chlorinated benzyloxy groups, linked to hydrazinecarboximidamide-pyrazole hybrids.
  • Key Differences : The hydrazinecarboximidamide moiety and pyrazole ring are absent in the target compound. However, the methylsulfonyl group in the target compound may offer similar electronic effects to halogen substituents.

Piperazine-Based Therapeutics

Dasatinib ()

  • Structure : Thiazole-carboxamide with a piperazine-hydroxyethyl group.
  • Key Differences : The thiazole ring and hydroxyethylpiperazine substituent differ from the target compound’s benzothiazole and cyclopentyl groups.
  • Synthesis: Involves multi-step coupling and deprotection reactions, illustrating the complexity of piperazine-containing drug synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for preparing N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide?

  • Synthesis Steps :

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methylsulfonyl-substituted carboxylic acids under acidic conditions .
  • Step 2 : Introduction of the piperazine-carboxamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbonyldiimidazole or EDC/HOBt) .
  • Step 3 : Final functionalization with the cyclopentyl group using reductive amination or carbamate activation .
    • Critical Conditions :
  • Temperature control (60–80°C for coupling reactions) .
  • Solvent selection (DMF or dichloromethane for polar intermediates) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine ring conformation .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water mobile phase) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~475) .
    • Supplementary Techniques :
  • IR spectroscopy for functional group validation (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the methylsulfonyl group on the benzothiazole ring influence the compound’s bioactivity and pharmacokinetic properties?

  • Bioactivity Impact :

  • The methylsulfonyl group enhances electron-withdrawing effects, stabilizing interactions with target enzymes (e.g., kinase ATP-binding pockets) .
  • Improves solubility via polar interactions, critical for in vitro assays .
    • Pharmacokinetics :
  • Increases metabolic stability by reducing cytochrome P450-mediated oxidation .
  • LogP reduction (predicted ~2.1) compared to non-sulfonylated analogs, balancing lipophilicity and aqueous solubility .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Recommendations :

  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to distinguish target-specific effects from cytotoxicity .
  • Standardized Protocols : Use consistent buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 or HeLa) to minimize variability .
  • Dose-Response Analysis : Generate IC50/EC50 curves with ≥6 data points to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?

  • SAR Strategies :

  • Piperazine Modifications : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to enhance steric hindrance and selectivity .
  • Benzothiazole Substitutions : Introduce halogen atoms (e.g., Cl, F) at the 4-position to modulate electronic effects and binding affinity .
    • Computational Tools :
  • Molecular docking (AutoDock Vina) to predict binding poses with target proteins .
  • QSAR models to correlate substituent properties with activity .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions during piperazine coupling to prevent hydrolysis .
  • Data Interpretation : Use Hill slopes in dose-response curves to identify cooperative binding effects .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, given the compound’s unapproved status .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.